Cyano(hydroxyimino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

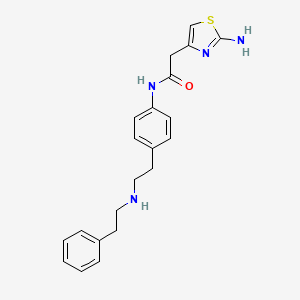

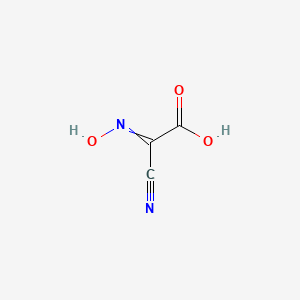

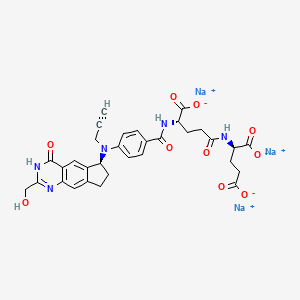

Cyano(hydroxyimino)acetic acid is a compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives . It is also known as a highly efficient coupling additive and is considered a safer, non-explosive alternative to HOBt .

Synthesis Analysis

The synthesis of Cyano(hydroxyimino)acetic acid involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . A study on the synthesis and characterization of Ni(II) and Cu(II) cyanoximates indicates that Cyano(hydroxyimino)acetic acid can be synthesized from its precursor .

Molecular Structure Analysis

The molecular formula of Cyano(hydroxyimino)acetic acid is C3H2N2O3 . The compound has a molecular weight of 114.06 g/mol . The InChIKey of the compound is CNEFRTDDIMNTHC-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of Cyano(hydroxyimino)acetic acid include a molecular weight of 114.06 g/mol . The compound has a topological polar surface area of 93.7 Ų and a complexity of 174 .

Aplicaciones Científicas De Investigación

Peptide Synthesis

“Cyano(hydroxyimino)acetic acid” is widely used as an additive in peptide syntheses . It has become popular due to its simple preparative accessibility, uncritical behavior at temperatures below 80°C, and particularly because of the high yields and low racemization of the peptides obtained .

Condensation Reactions

This compound is used as a condensing agent in various chemical reactions . It plays a crucial role in facilitating the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water.

Synthesis of Ethyl Cyano(hydroxyimino)acetate

“Cyano(hydroxyimino)acetic acid” is a key intermediate in the synthesis of “Ethyl Cyano(hydroxyimino)acetate”, a compound with its own set of applications .

Preparation of Cyanoacetic Acid Derivatives

“Cyano(hydroxyimino)acetic acid” can be used in the preparation of various cyanoacetic acid derivatives . These derivatives have a wide range of applications in different fields of chemistry.

Synthesis of Organic Compounds

This compound is used in the synthesis of various organic compounds . Its unique chemical structure makes it a valuable reagent in organic synthesis.

Safety Research

“Cyano(hydroxyimino)acetic acid” is also used in safety research . Studies are conducted to understand its behavior under different conditions and to determine the precautions needed when handling this compound.

Mecanismo De Acción

Target of Action

Cyano(hydroxyimino)acetic acid, also known as Ethyl cyanohydroxyiminoacetate or Oxyma, primarily targets carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC .

Mode of Action

The compound interacts with its targets by suppressing base catalyzed side reactions, in particular, racemization . This is due to its pronounced acidity (pKa 4.60) . It displays a remarkable capacity to suppress racemization and an impressive coupling efficiency in both automated and manual synthesis .

Biochemical Pathways

Cyano(hydroxyimino)acetic acid affects the peptide synthesis pathway. It is used as a coupling additive in the conventional peptide linking in solution, as in automated Merrifield synthesis on a solid-phase peptide synthesis . It is extensively adopted in the pharmaceutical platform for the synthesis of various scaffolds such as Weinreb Amides and Oligobenzamides .

Pharmacokinetics

It is known that the compound is a white solid which is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (dmf) . This solubility likely impacts its bioavailability.

Result of Action

The result of the action of Cyano(hydroxyimino)acetic acid is the high yields and the low racemization of the peptides obtained . For example, the stepwise liquid-phase synthesis of the dipeptide Z-L-Phg-L-Val-OMe yields the LL-product with 81-84% which is free from racemic DL dipeptide .

Action Environment

The action, efficacy, and stability of Cyano(hydroxyimino)acetic acid can be influenced by environmental factors such as temperature and pH. The compound exhibits a markedly slowed thermal decomposition on heating . Also, because of the rapid hydrolysis of the ester, the reaction should be carried out at pH 4.5 .

Safety and Hazards

Cyano(hydroxyimino)acetic acid is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyano-2-hydroxyiminoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEFRTDDIMNTHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=NO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00824046 |

Source

|

| Record name | Cyano(hydroxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78325-18-5 |

Source

|

| Record name | Cyano(hydroxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of identifying 2-cyano-2-hydroxyiminoacetic acid in the metabolism of cymoxanil in rats?

A1: The study demonstrated that following a single oral dose of radiolabeled cymoxanil, rats metabolized the fungicide extensively. 2-Cyano-2-hydroxyiminoacetic acid was identified as one of the metabolites present in the urine. This finding indicates that cymoxanil undergoes metabolic transformation in the rat, with this specific compound being one of the breakdown products []. While the study focused on identifying metabolites, it did not investigate the individual biological activity or toxicological properties of 2-cyano-2-hydroxyiminoacetic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

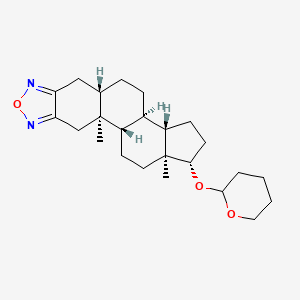

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)

![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)